Sn-glycerol-1-phosphate

Archaeal lipid research Stereochemistry NMR spectroscopy

This is the authentic (S)-enantiomer, sn-glycerol-1-phosphate (G1P), the defining stereochemical backbone of archaeal ether phospholipids. Unlike its bacterial/eukaryotic counterpart (G3P), G1P is produced by the non-homologous G1PDH (EC 1.1.1.261) and is the exclusive substrate for archaeal prenyltransferases. Using G3P in place of G1P will generate invalid data due to absolute stereochemical gatekeeping. Verify enantiomeric purity via established 2D-TOCSY protocols. Procure this stereochemically certified G1P to ensure fidelity in archaeal lipid biosynthesis assays, enzyme characterization, and LTA pathway discrimination studies.

Molecular Formula C3H9O6P
Molecular Weight 172.07 g/mol
CAS No. 5746-57-6
Cat. No. B1203117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSn-glycerol-1-phosphate
CAS5746-57-6
Molecular FormulaC3H9O6P
Molecular Weight172.07 g/mol
Structural Identifiers
SMILESC(C(COP(=O)(O)O)O)O
InChIInChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/t3-/m0/s1
InChIKeyAWUCVROLDVIAJX-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sn-Glycerol-1-Phosphate (CAS 5746-57-6) for Research Procurement: Archaeal Membrane Precursor and Stereochemical Reference Standard


Sn-glycerol-1-phosphate (G1P, CAS 5746-57-6) is an optically active glycerol phosphate possessing (S)-configuration at the C2 position [1]. It serves as the defining glycerophosphate backbone of archaeal ether phospholipids and is an enantiomer of sn-glycerol-3-phosphate (G3P), the backbone used by bacteria and eukaryotes [2]. This stereochemical distinction underpins the 'lipid divide' — a fundamental biochemical demarcation between domains of life — and makes G1P indispensable for archaeal lipid biosynthesis research, enzyme characterization studies, and phylogenetic investigations [3].

Why Sn-Glycerol-1-Phosphate Cannot Be Substituted with Sn-Glycerol-3-Phosphate in Critical Research Applications


Sn-glycerol-1-phosphate and its enantiomer sn-glycerol-3-phosphate are not interchangeable in experimental systems requiring stereochemical fidelity. The two compounds are produced by non-homologous dehydrogenase enzymes that belong to distinct superfamilies and exhibit strict stereospecificity — G1PDH (EC 1.1.1.261) exclusively generates G1P with pro-R hydrogen transfer, while G3PDH (EC 1.1.1.94) generates G3P via a fundamentally different catalytic mechanism [1]. Archaeal ether lipid biosynthesis exhibits absolute stereochemical discrimination: downstream prenyltransferases such as geranylgeranylglyceryl phosphate synthase selectively utilize G1P as substrate, rejecting G3P [2]. Using the incorrect enantiomer in enzymatic assays, lipid reconstitution studies, or metabolic labeling experiments will produce invalid data due to this enforced stereochemical gatekeeping. The following quantitative evidence establishes exactly where G1P demonstrates verifiable, measurable differentiation.

Quantitative Evidence for Sn-Glycerol-1-Phosphate Differentiation: Verified Comparator Data for Informed Procurement


Stereochemical Differentiation: NMR-Distinguishable Spin Systems Confirm Absolute Configuration

Sn-glycerol-1-phosphate exhibits distinct and separable NMR spin systems relative to sn-glycerol-3-phosphate, enabling unambiguous analytical discrimination. In 2D TOCSY experiments, G1P and G3P produce distinct cross-peak patterns that resolve as separate spin systems, with G3P correlations appearing in black and G1P correlations in red in published spectral overlays [1]. The stereochemistry at C2' can be definitively assigned: R-chirality (G3P) yields 3JH1′(pro-R)H2′ ≥ 3JH1′(pro-S)H2′, while S-chirality (G1P) yields 3JH3′(pro-R)H2′ ≤ 3JH3′(pro-S)H2′ [1]. This analytical resolution is critical for verifying enantiomeric purity in synthetic or isolated material and for confirming stereochemical assignment in novel lipid structures.

Archaeal lipid research Stereochemistry NMR spectroscopy Membrane biochemistry

Enzymatic Reaction Rate Differentiation: Glycerol-1-Phosphatase Preferential Activity

In phosphatase-mediated reactions, sn-glycerol-1-phosphate demonstrates differential enzymatic processing compared to its enantiomer. The glycerol-1-phosphatase from Dunaliella acts more rapidly on sn-glycerol-1-phosphate than on sn-glycerol-3-phosphate under identical assay conditions, as documented in the IUBMB enzyme classification entry EC 3.1.3.21 [1]. This differential rate provides a functional basis for selecting G1P over G3P when enzymatic discrimination is required, such as in coupled assays, pathway flux analysis, or enzyme characterization studies where substrate preference directly impacts measured outcomes.

Enzyme kinetics Phosphatase assays Substrate specificity Glycerol metabolism

Archaea-Specific Enzyme Discrimination: G1PDH Kinetic Selectivity Versus G3PDH

The biosynthetic enzyme sn-glycerol-1-phosphate dehydrogenase (EC 1.1.1.261) exhibits absolute stereochemical discrimination, producing exclusively G1P from dihydroxyacetone phosphate (DHAP) with a Km for DHAP that is 7.5-fold lower than the Km for G1P in the reverse reaction, confirming the forward biosynthetic direction [1]. This enzyme is stereospecifically distinct from EC 1.1.1.94 (sn-glycerol-3-phosphate dehydrogenase), with the two enzymes utilizing different cofactor hydrogen transfer stereochemistry (pro-R versus pro-S) and belonging to non-homologous superfamilies [2]. The purified G1PDH from Methanobacterium thermoautotrophicum exhibits a Vmax of 617 μmol/min/mg and functions as a homooctamer of 302 kDa with maximum activity at 75°C, representing a thermostable, high-activity enzyme system uniquely responsive to G1P as product or substrate [1].

Dehydrogenase enzymes Archaeal metabolism Enzyme stereospecificity Kinetic parameters

G1P as Noncompetitive Inhibitor in Archaeal Dehydrogenase Systems

In the hyperthermophilic archaeon Aeropyrum pernix K1, sn-glycerol-1-phosphate acts as a noncompetitive inhibitor against both dihydroxyacetone phosphate and NAD(P)H in the G1PDH-catalyzed reaction [1]. This regulatory behavior — product inhibition via a noncompetitive mechanism — is a distinguishing functional property not observed with G3P in homologous bacterial/eukaryal G3PDH systems, which operate via different kinetic mechanisms. The noncompetitive inhibition pattern suggests G1P binds to an allosteric site distinct from the active site, providing a unique tool for studying archaeal enzyme regulation and a potential mechanism-based differentiation point for inhibitor screening programs.

Enzyme inhibition Archaeal enzymology Kinetic mechanism Hyperthermophilic enzymes

Bacterial Utilization of G1P: Bacillus subtilis LTA Synthesis Represents Functional Alternative Pathway

While G1P is canonically an archaeal metabolite, select Gram-positive bacteria utilize sn-glycerol-1-phosphate stereochemistry for specialized lipid synthesis. In Bacillales, lipoteichoic acid (LTA) assembly employs phosphatidylglycerol having sn-1-glycerol phosphate stereochemistry as the source of glycerophosphate units [1]. By contrast, wall teichoic acid (WTA) synthesis in the same organisms proceeds via cytidine sn-3-glycerol phosphate [1]. This intra-organismal stereochemical segregation within a single bacterial species demonstrates that G1P and G3P serve distinct, non-overlapping biosynthetic roles even when both are present. The stereochemical distinction correlates with functional compartmentalization in cell envelope assembly.

Gram-positive bacteria Lipoteichoic acid Cell wall biosynthesis Alternative lipid pathways

Domain-Level Biochemical Divergence: G1P as the Archaeal Lipid Divide Biomarker

The glycerophosphate backbone stereochemistry constitutes one of the most fundamental biochemical features distinguishing Archaea from Bacteria and Eukarya, with no known exceptions to this domain-level differentiation [1]. A comprehensive survey of six archaeal species representing diverse metabolic types (autotrophic methanogens to heterotrophic halophiles) confirmed universal G1P-forming activity from dihydroxyacetone phosphate, while glycerol catabolism in heterotrophic archaea proceeds exclusively via G3P [1]. This complete segregation — G1P for anabolic membrane lipid biosynthesis, G3P for catabolic glycerol utilization — demonstrates that stereochemical identity determines metabolic fate with absolute stringency across the archaeal domain. The two key dehydrogenase enzymes (G1PDH and G3PDH) are non-homologous and belong to separate superfamilies universally distributed across life, suggesting independent evolutionary origins [2].

Lipid divide Phylogenetics Membrane evolution Archaeal biomarkers

Verified Application Scenarios for Sn-Glycerol-1-Phosphate Based on Established Differentiation Evidence


Archaeal Membrane Lipid Biosynthesis Pathway Reconstitution

G1P is the essential substrate for in vitro reconstitution of the complete archaeal ether lipid biosynthetic pathway. The purified G1PDH from Methanobacterium thermoautotrophicum provides a robust enzymatic system with characterized kinetic parameters (Km for DHAP 7.5-fold lower than reverse reaction Km; Vmax 617 μmol/min/mg at 75°C) for generating G1P in situ from DHAP [1]. The absolute stereospecificity of this enzyme, which transfers pro-R hydrogen from NAD(P)H and coordinates Zn²⁺ during catalysis, ensures production of stereochemically pure G1P suitable for downstream prenyltransferase reactions [1][2].

Enantiomer-Specific Enzymatic Assay Development and Validation

G1P enables the development of enantiomer-specific assays for glycerol phosphate metabolism. The differential reaction rate with glycerol-1-phosphatase (EC 3.1.3.21), which hydrolyzes G1P more rapidly than G3P, provides a functional readout for stereochemical discrimination in phosphatase assays [1]. Additionally, the noncompetitive inhibition behavior of G1P toward DHAP and NAD(P)H in hyperthermophilic G1PDH systems offers a unique tool for studying archaeal enzyme regulatory mechanisms and screening for allosteric modulators [2].

NMR-Based Stereochemical Authentication and Quality Control

G1P can be authenticated against G3P contamination using established NMR protocols. 2D TOCSY spectroscopy resolves G1P and G3P as separate spin systems, while the diagnostic coupling constant relationship for S-chirality (3JH3′(pro-R)H2′ ≤ 3JH3′(pro-S)H2′) provides definitive stereochemical assignment [1]. This analytical framework supports enantiomeric purity verification for procured material and stereochemical confirmation in novel synthetic archaeal lipid analogs.

Bacterial Lipoteichoic Acid (LTA) Biosynthesis Studies in Bacillales

G1P serves as the stereochemically correct substrate for investigating LTA assembly in Gram-positive bacteria of the order Bacillales, where sn-1-glycerol phosphate stereochemistry is specifically utilized for LTA synthesis, while wall teichoic acid synthesis proceeds via G3P [1]. This intra-organismal stereochemical segregation requires authentic G1P as an experimental control for pathway discrimination studies.

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